molecular formula C15H18N2O2 B2564336 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile CAS No. 2411241-18-2

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile

Cat. No. B2564336
CAS RN: 2411241-18-2
M. Wt: 258.321
InChI Key: YBYYYRHOMMWOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile, also known as CBAM, is a chemical compound used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation and inflammation. CBAM has been shown to have potential applications in the development of new pain medications and treatments for inflammatory diseases.

Mechanism of Action

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile works by selectively blocking the TRPV1 receptor, which is involved in pain sensation and inflammation. TRPV1 receptors are activated by various stimuli, including heat, acids, and capsaicin, which is the compound that gives chili peppers their spicy taste. When TRPV1 receptors are activated, they allow calcium ions to enter the cell, which leads to the perception of pain and inflammation. 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile blocks this process by binding to the TRPV1 receptor and preventing calcium ions from entering the cell.
Biochemical and Physiological Effects:
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been shown to have potent and selective effects on the TRPV1 receptor. In animal studies, 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been shown to reduce pain and inflammation without affecting other sensory or motor functions. 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has also been shown to have a long duration of action, which makes it an attractive candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has several advantages for use in lab experiments. It is a potent and selective TRPV1 antagonist that can be used to study the role of this receptor in pain and inflammation. 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has also been extensively studied and optimized for synthesis, which makes it readily available for use in experiments. However, 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has some limitations, including its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile and its potential applications in pain management and the treatment of inflammatory diseases. One direction is to further optimize the synthesis of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile to better understand its efficacy and potential side effects. Additionally, 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile could be used as a tool to study the role of TRPV1 receptors in other physiological processes, such as thermoregulation and metabolism. Finally, 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile could be used as a starting point for the development of new TRPV1 antagonists with improved efficacy and selectivity.

Synthesis Methods

The synthesis of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile involves several steps, including the reaction of 2-methoxybenzonitrile with cyclobutylamine to form the intermediate, 5-(cyclobutylamino)-2-methoxybenzonitrile. This intermediate is then reacted with chloroacetonitrile and sodium hydride to produce 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile. The synthesis of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been extensively studied and optimized to produce high yields and purity.

Scientific Research Applications

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been studied extensively for its potential applications in pain management and the treatment of inflammatory diseases. TRPV1 receptors are involved in the perception of pain and inflammation, and 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been shown to selectively block these receptors without affecting other channels or receptors. This makes 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile a promising candidate for the development of new pain medications that are more effective and have fewer side effects than current treatments.

properties

IUPAC Name

5-[(1-cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-15-6-5-14(7-11(15)8-16)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYYRHOMMWOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2CN2C3CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile

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